molecular formula C23H31N5O B11261867 3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11261867
M. Wt: 393.5 g/mol
InChI Key: MXRXCYUIQSOPTI-UHFFFAOYSA-N
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Description

3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine ring substituted with a tert-butylbenzoyl group and a pyridazine ring substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyridazine precursors, followed by their coupling under specific conditions. For instance, the piperazine ring can be functionalized with a tert-butylbenzoyl group using a Friedel-Crafts acylation reaction. The pyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The final step involves coupling the two rings under conditions that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a tert-butylbenzoyl group and a pyridazine ring with a pyrrolidinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H31N5O

Molecular Weight

393.5 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H31N5O/c1-23(2,3)19-8-6-18(7-9-19)22(29)28-16-14-27(15-17-28)21-11-10-20(24-25-21)26-12-4-5-13-26/h6-11H,4-5,12-17H2,1-3H3

InChI Key

MXRXCYUIQSOPTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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